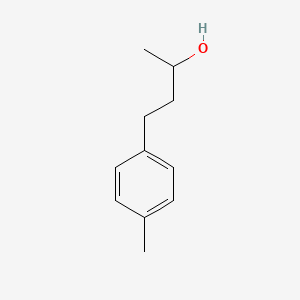
diethyl 2-methyl-3-oxoadipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 2-methyl-3-oxoadipate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.261 g/mol . . This compound is a diester of adipic acid and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl 2-methyl-3-oxoadipate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as methyl iodide, to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 2-methyl-3-oxohexanedioate typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
diethyl 2-methyl-3-oxoadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
diethyl 2-methyl-3-oxoadipate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 2-methyl-3-oxohexanedioate involves its interaction with specific enzymes and molecular targets. For example, the compound can be reduced by diethyl 2-methyl-3-oxosuccinate reductase, an enzyme that catalyzes the conversion of the keto group to a hydroxyl group using NADPH as a cofactor . This reaction is essential in various metabolic pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
diethyl 2-methyl-3-oxoadipate can be compared with other similar compounds, such as:
Diethyl malonate: A diester of malonic acid, used in similar alkylation reactions.
Diethyl oxalate: A diester of oxalic acid, used in the synthesis of various organic compounds.
Diethyl 2-methyl-3-oxosuccinate: A similar compound with a slightly different structure, used in the synthesis of hydroxy derivatives.
The uniqueness of diethyl 2-methyl-3-oxohexanedioate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
759-68-2 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
diethyl 2-methyl-3-oxohexanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(12)8(3)11(14)16-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
KORYLZDUZAYPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)




![4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8737769.png)
![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)






![Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]-](/img/structure/B8737843.png)
